molecular formula C10H11BrIN B8122535 (5-Bromo-2-iodobenzyl)-cyclopropylamine

(5-Bromo-2-iodobenzyl)-cyclopropylamine

Cat. No.: B8122535
M. Wt: 352.01 g/mol
InChI Key: BEFCXHWKPCFUAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-2-iodobenzyl)-cyclopropylamine is an organic compound with the molecular formula C10H11BrIN It is a derivative of benzylamine, where the benzyl group is substituted with bromine and iodine at the 5 and 2 positions, respectively, and the amine group is attached to a cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-iodobenzyl)-cyclopropylamine typically involves multi-step organic reactions. One common method starts with the bromination and iodination of benzylamine to introduce the halogen atoms at the desired positions. This is followed by the formation of the cyclopropylamine moiety through a cyclopropanation reaction.

    Bromination and Iodination: The starting material, benzylamine, is first brominated using bromine in the presence of a suitable solvent such as acetic acid. The resulting 5-bromo-benzylamine is then iodinated using iodine and a catalyst like copper(I) iodide to obtain 5-bromo-2-iodobenzylamine.

    Cyclopropanation: The 5-bromo-2-iodobenzylamine is then subjected to a cyclopropanation reaction using a cyclopropylating agent such as diazomethane or a cyclopropyl halide in the presence of a base like sodium hydride to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient catalysts, recycling solvents, and implementing continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-iodobenzyl)-cyclopropylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and organolithium compounds.

    Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines using reagents like hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups using palladium catalysts and boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, organolithium compounds; solvents like dimethylformamide (DMF) or tetrahydrofuran (THF); temperatures ranging from room temperature to reflux.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA); solvents like acetonitrile or dichloromethane; temperatures ranging from 0°C to room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or THF; temperatures ranging from 0°C to room temperature.

    Coupling Reactions: Palladium catalysts, boronic acids; solvents like toluene or ethanol; temperatures ranging from room temperature to reflux.

Major Products Formed

    Substitution Reactions: Azides, thiocyanates, organolithium derivatives.

    Oxidation: N-oxides.

    Reduction: Amines.

    Coupling Reactions: Aryl or alkyl-substituted derivatives.

Scientific Research Applications

(5-Bromo-2-iodobenzyl)-cyclopropylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (5-Bromo-2-iodobenzyl)-cyclopropylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropylamine moiety can enhance binding affinity and selectivity towards these targets, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-iodobenzylamine: Lacks the cyclopropylamine moiety, which may result in different biological activities and reactivity.

    5-Bromo-2-iodoaniline: Contains an amino group directly attached to the benzene ring, leading to different chemical properties and applications.

    5-Bromo-2-iodobenzyl alcohol:

Uniqueness

(5-Bromo-2-iodobenzyl)-cyclopropylamine is unique due to the presence of both bromine and iodine atoms on the benzyl ring and the cyclopropylamine moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[(5-bromo-2-iodophenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrIN/c11-8-1-4-10(12)7(5-8)6-13-9-2-3-9/h1,4-5,9,13H,2-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFCXHWKPCFUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=CC(=C2)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.